Codeine hydroiodide
Description
Codeine hydroiodide is the hydroiodide salt of codeine, a naturally occurring opioid alkaloid derived from the opium poppy (Papaver somniferum). Codeine itself is a phenanthrene-class opioid, characterized by a 3-methylmorphine structure. The hydroiodide salt form enhances its solubility in polar solvents, which can influence bioavailability and pharmacokinetics . This compound is primarily used for its analgesic and antitussive properties, acting as a prodrug metabolized by cytochrome P450 2D6 (CYP2D6) into morphine, its active metabolite .
Properties
CAS No. |
125-26-8 |
|---|---|
Molecular Formula |
C18H22INO3 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydroiodide |
InChI |
InChI=1S/C18H21NO3.HI/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 |
InChI Key |
ASZDJFVRFISIKK-FFHNEAJVSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.I |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.I |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.I |
Other CAS No. |
125-26-8 |
Synonyms |
codeine hydroiodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Morphine
- Structural Similarity : Morphine shares the phenanthrene backbone with codeine but lacks the 3-methyl group. This structural difference reduces morphine's first-pass metabolism, leading to higher oral bioavailability compared to codeine (~25% vs. ~90% for parenteral administration) .
- Pharmacological Profile : Morphine is 10–12 times more potent than codeine due to direct action on μ-opioid receptors without requiring metabolic activation .
- Clinical Use : Preferred for severe pain management, whereas codeine is reserved for mild-to-moderate pain and cough suppression .
Hydrocodone
- Structural Similarity : Hydrocodone is a semi-synthetic opioid synthesized from codeine and thebaine. It retains the 3-methyl group but includes a 6-keto modification, enhancing receptor affinity .
- Pharmacological Profile : Hydrocodone is 6–10 times more potent than codeine and has a longer duration of action (4–6 hours vs. 3–4 hours for codeine) .
- Metabolism : Unlike codeine, hydrocodone is metabolized via CYP3A4 into hydromorphone, reducing dependency on CYP2D6 polymorphisms .
Oxycodone
- Structural Similarity : Oxycodone shares codeine’s phenanthrene core but includes a 14-hydroxy group, improving μ-opioid receptor binding .
- Pharmacological Profile : Oxycodone has 1.5–2 times the potency of hydrocodone and 8–10 times that of codeine. Its oral bioavailability (~60–87%) exceeds codeine’s due to reduced first-pass metabolism .
Comparison with Codeine Salts
Codeine Hydrochloride
Codeine Phosphate
Codeine Hydroiodide
Table 1: Physicochemical Properties of Codeine Salts
| Property | Codeine Hydrochloride | Codeine Phosphate | This compound |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₁NO₃·HCl | C₁₈H₂₁NO₃·H₃PO₄ | C₁₈H₂₁NO₃·HI |
| Solubility in Water | 1 g/2.3 mL | 1 g/1.5 mL | 1 g/4 mL |
| Common Formulations | Tablets, injections | Syrups | Limited clinical use |
Pharmacokinetic and Pharmacodynamic Comparisons
Analgesic Efficacy
Metabolic Pathways
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Hydrocodone | Oxycodone |
|---|---|---|---|
| Oral Bioavailability | ~50% | ~60% | ~87% |
| Half-Life (hours) | 2.5–3.5 | 3.8–4.5 | 3–4.5 |
| Active Metabolite | Morphine | Hydromorphone | Oxymorphone |
Q & A
Q. How should researchers reconcile conflicting findings between preclinical and clinical studies on this compound’s safety profile?
- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to aggregate preclinical (rodent LD₅₀) and clinical (adverse event reports) data. Apply Hill’s criteria for causation to assess biological plausibility. Use toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to identify conserved pathways across species .
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